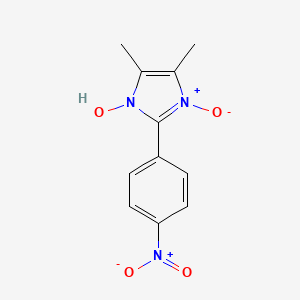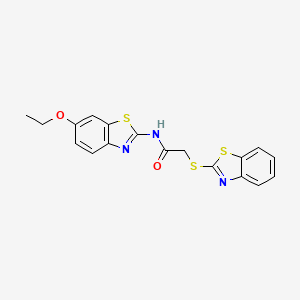![molecular formula C13H12N4O2S2 B4546303 N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4546303.png)
N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide
Overview
Description
N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide is a compound that has garnered significant interest due to its promising pharmacological properties. This compound belongs to the class of carbamothioyl-aryl-2-carboxamides, which are known for their diverse biological activities, including anti-cancer and anti-microbial potential .
Mechanism of Action
Target of Action
It is described as an insecticidal agent , suggesting that its targets are likely to be specific proteins or enzymes in insects that are essential for their survival.
Mode of Action
It is mentioned that the compound acts as an insect growth regulator . Insect growth regulators typically interfere with the insect’s growth and development, often by mimicking or inhibiting the action of hormones. This can lead to abnormal development or death of the insect.
Biochemical Pathways
Given its role as an insect growth regulator , it is likely that it affects the pathways related to insect growth and development. These could include pathways regulated by hormones such as juvenile hormone or ecdysone.
Result of Action
The compound has been found to have insecticidal effectiveness . It was tested against Spodoptera littoralis under laboratory conditions and compared with Diflubenzuron, a reference insecticide . The compound showed a significant lethal concentration (LC50) of 423.5 mg/L .
Preparation Methods
The synthesis of N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%). The synthetic route generally includes the reaction of furan-2-carbonyl chloride with 4-(carbamothioylamino)aniline under specific conditions . Industrial production methods may involve scaling up this process while ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown significant anti-cancer activity against various human cancer cell lines, including HepG2, Huh-7, and MCF-7 . Additionally, it exhibits potent anti-microbial properties, making it a potential candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
N-{[4-(carbamothioylamino)phenyl]carbamothioyl}furan-2-carboxamide can be compared with other carbamothioyl-aryl-2-carboxamide derivatives, such as those containing thiazole, benzothiozole, and thiophene moieties. These similar compounds also exhibit anti-cancer and anti-microbial activities but differ in their potency and spectrum of activity . The unique structure of this compound, particularly the presence of the furan ring, contributes to its distinct pharmacological profile.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and diverse applications in research highlight its importance. Continued studies on this compound and its derivatives may lead to the development of new therapeutic agents for treating cancer and microbial infections.
Properties
IUPAC Name |
N-[[4-(carbamothioylamino)phenyl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c14-12(20)15-8-3-5-9(6-4-8)16-13(21)17-11(18)10-2-1-7-19-10/h1-7H,(H3,14,15,20)(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHFINHFZYSOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-METHOXYPHENYL)METHYL]-2-(MORPHOLIN-4-YL)-5-OXO-5,6-DIHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE](/img/structure/B4546227.png)
METHANONE](/img/structure/B4546233.png)
![[2-chloro-4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B4546240.png)
![(5-ETHYL-2-THIENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4546261.png)
![(2E)-3-[(3-hydroxyphenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B4546283.png)
![N-(2-chlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4546286.png)
![2,6-Ditert-butyl-4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4546293.png)

![6-benzyl-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4546301.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4546306.png)

![2-ethyl 4-isopropyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4546319.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4546324.png)

